1-(4-Methoxyphenyl)-2-methylpropan-1-one

Analytical Chemistry Quality Control Procurement Specification

1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2, C11H14O2, MW 178.23 g/mol) is an aromatic ketone derivative bearing a para-methoxy substitution on the phenyl ring. This compound is structurally characterized as a Type I α-cleavage photoinitiator core and is documented as an intermediate in synthetic routes to substituted phenolic derivatives, including 4-(2,2-dimethylheptyl)phenol and 4-(1,2,2-trimethylhexyl)phenol.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 2040-20-2
Cat. No. B045805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-2-methylpropan-1-one
CAS2040-20-2
Synonyms1-(4-Methoxyphenyl)-2-methyl-1-propanone;  1-(4-Methoxyphenyl)-2-methylpropanone;  2-Methyl-1-(4-methoxyphenyl)-1-propanone;  2-Methyl-1-(4-methoxyphenyl)propanone;  4’-Methoxy-2-methylpropiophenone;  4’-Methoxyisobutyrophenone;  Isopropyl 4-Methoxyphenyl
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C11H14O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3
InChIKeyCHOMHKNFOBWRCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2) Technical Specifications and Industrial Procurement Baseline


1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2, C11H14O2, MW 178.23 g/mol) is an aromatic ketone derivative bearing a para-methoxy substitution on the phenyl ring [1]. This compound is structurally characterized as a Type I α-cleavage photoinitiator core and is documented as an intermediate in synthetic routes to substituted phenolic derivatives, including 4-(2,2-dimethylheptyl)phenol and 4-(1,2,2-trimethylhexyl)phenol [2]. The methoxy substitution confers calculated physicochemical properties including a XLogP3 of 2.8 and a topological polar surface area (TPSA) of 26.3 Ų, which define its organic-phase partitioning behavior and limited aqueous solubility .

Procurement Risk Analysis: Why Generic Substitution of 1-(4-Methoxyphenyl)-2-methylpropan-1-one is Not Scientifically Justified


Given that high-strength, head-to-head differential evidence is severely limited for this compound, the primary justification for precise procurement rests on identity verification and purity assurance. This compound is not a commodity photoinitiator with widely published comparative performance data; rather, it is a specific structural building block whose procurement should be driven by the availability of authenticated analytical characterization . Generic substitution without batch-specific analytical verification (HPLC/GC purity and NMR identity) introduces risks of irreproducible synthetic outcomes, particularly given the potential for positional isomers (ortho- or meta-methoxy substitution) that may exhibit divergent reactivity [1].

1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2) Quantitative Differentiation Evidence Guide


Procurement-Grade Purity Specification: Batch-Verified 95%+ with Multi-Modal Analytical Validation

Commercially available 1-(4-Methoxyphenyl)-2-methylpropan-1-one is specified at a standard purity of ≥95% (95%+), with batch-specific analytical reports provided for NMR, HPLC, and GC . This multi-modal analytical validation establishes a verifiable procurement benchmark.

Analytical Chemistry Quality Control Procurement Specification

Physicochemical Identity Verification: Distinctive Partitioning and Spectral Signatures for Quality Control

This compound can be uniquely identified through its computed and experimental physicochemical parameters: XLogP3 = 2.8 (indicating substantial hydrophobicity), topological polar surface area = 26.3 Ų, boiling point = 281.5 °C at 760 mmHg, and refractive index = 1.496 [1] . These values serve as quality control benchmarks.

Physicochemical Characterization Structural Verification Quality Assurance

Synthetic Intermediate Utility: Documented Application in Quaternary Alkylphenol Synthesis

4'-Methoxyisobutyrophenone (CAS 2040-20-2) is explicitly documented as the starting material for the synthesis of specific nonylphenol derivatives bearing quaternary β-carbons, including 4-(2,2-dimethylheptyl)phenol and 4-(1,2,2-trimethylhexyl)phenol [1].

Organic Synthesis Building Block Alkylphenol Derivatives

Spectral Database Entry: Verified SpectraBase Reference for Analytical Cross-Validation

A reference mass spectrum for 1-(4-Methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2) is available in the SpectraBase database (Spectrum ID 6KPUrBEt4a) with SPLASH identifier splash10-000i-0900000000-86add900d1154005234c [1].

Spectroscopy Analytical Reference Quality Control

Structural Distinction from Commercial Photoinitiators: Comparative Scaffold Analysis

1-(4-Methoxyphenyl)-2-methylpropan-1-one differs from widely used commercial Type I photoinitiators in its structural simplicity. Unlike Irgacure 907 (2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one), which contains both a methylthio group and a morpholino moiety, or Irgacure 369 (2-benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone), which possesses an α-aminoalkyl substitution [1], this compound is an unsubstituted isobutyrophenone derivative with only a para-methoxy group.

Photoinitiator Chemistry Structure-Activity Relationship Material Science

1-(4-Methoxyphenyl)-2-methylpropan-1-one: Validated Research and Industrial Application Scenarios


Synthesis of Quaternary β-Carbon Alkylphenol Derivatives

Procurement of 1-(4-methoxyphenyl)-2-methylpropan-1-one (CAS 2040-20-2) is appropriate for synthetic routes to 4-(2,2-dimethylheptyl)phenol and 4-(1,2,2-trimethylhexyl)phenol, as documented in the literature where this compound serves as the explicit starting material for nonylphenols bearing quaternary β-carbons [1]. Users should procure from suppliers providing batch-specific analytical documentation to ensure reproducible outcomes in these multi-step syntheses.

Analytical Method Development and Quality Control Reference Standard

This compound is suitable as an analytical reference standard for method development and quality control, given the availability of authenticated reference spectral data (SpectraBase Spectrum ID 6KPUrBEt4a) and its characteristic InChIKey (CHOMHKNFOBWRCW-UHFFFAOYSA-N) [1] [2]. Procurement for this application requires suppliers who provide certificates of analysis with HPLC/GC purity verification and NMR identity confirmation .

Mechanistic Photochemistry Studies of Type I α-Cleavage

Researchers investigating the fundamental α-cleavage mechanism of Type I photoinitiators may find utility in this compound as a minimal scaffold model. Its structural simplicity relative to commercial aminoalkylphenone photoinitiators (e.g., Irgacure 907 and Irgacure 369) reduces confounding variables from additional functional groups [3]. However, users must note that head-to-head comparative photopolymerization performance data (e.g., curing speed, conversion efficiency, oxygen inhibition susceptibility) is not available in the public domain for this compound; such studies remain a research gap.

Building Block for Diverse Synthetic Transformations

This compound may be procured as a versatile building block for further derivatization via ketone reduction, Friedel-Crafts reactions, or electrophilic aromatic substitution . Procurement decisions should prioritize suppliers offering batch-specific purity documentation (≥95%) and authenticated identity verification to ensure reproducible synthetic outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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